

Application Note: Visualizing Liquid-Ordered and Liquid-Disordered Phases with NBD-DHPE

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Compound of Interest

Compound Name: Sulforhodamine 101 DHPE

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Introduction: The Importance of Membrane Heterogeneity

The plasma membrane is not a homogenous sea of lipids; it is a dynamic and intricate mosaic of domains with distinct compositions and physical properties. A key aspect of this heterogeneity is the coexistence of different lipid phases, most notably the liquid-ordered (Lo) and liquid-disordered (Ld) phases. The Lo phase, often associated with "lipid rafts," is enriched in cholesterol and saturated lipids like sphingomyelin, resulting in a tightly packed and thicker bilayer.^{[1][2]} In contrast, the Ld phase is typically rich in unsaturated phospholipids and has a more fluid, loosely packed structure.^[1] This phase separation is crucial for a myriad of cellular processes, including signal transduction, protein trafficking, and membrane fusion.

Visualizing these coexisting phases in model membranes is fundamental to understanding their biophysical properties and biological roles. The fluorescent lipid analog, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-DHPE), serves as a powerful tool for this purpose. This application note provides a comprehensive guide to the principles and protocols for using NBD-DHPE to investigate membrane phase behavior in Giant Unilamellar Vesicles (GUVs).

Principle of the Method: Preferential Partitioning of NBD-DHPE

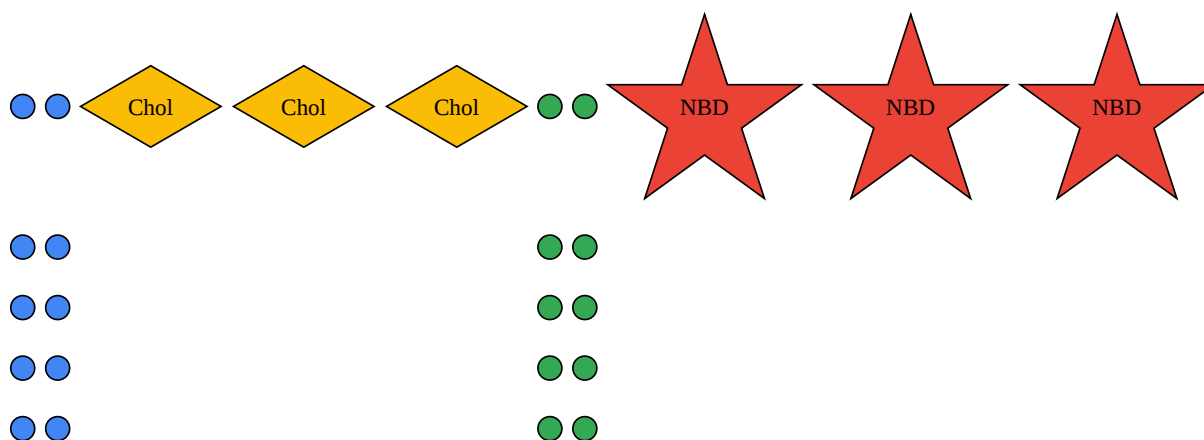
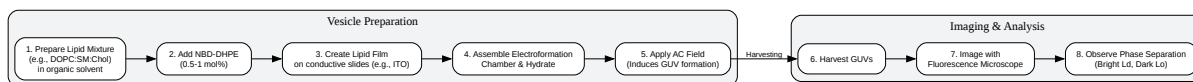
The utility of NBD-DHPE as a marker for lipid phases stems from its distinct partitioning behavior. The NBD fluorophore is environmentally sensitive, and the entire probe molecule shows a strong preference for more fluid, disordered environments.[3]

- **Partitioning Mechanism:** NBD-DHPE preferentially segregates into the Ld phase. The bulky NBD headgroup and the packing of its saturated dihexadecanoyl (DHPE) chains are less accommodated within the tightly packed, ordered structure of the Lo phase. Consequently, NBD-DHPE is sterically excluded from the Lo phase and concentrates in the more spacious Ld domains.[4][5]
- **Fluorescence Contrast:** This preferential partitioning results in a significant fluorescence contrast between the two phases when imaged with a fluorescence microscope. The Ld domains will appear bright due to the high concentration of NBD-DHPE, while the Lo domains will appear dark.

This behavior makes NBD-DHPE an excellent marker for identifying and characterizing the morphology and dynamics of Ld phases in phase-separated model membranes.

Key Experimental Workflow

The overall process involves preparing phase-separated GUVs containing the fluorescent probe, followed by imaging and analysis.



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Figure 2. NBD-DHPE molecules (red stars) preferentially partition into the loosely packed Ld phase.

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)
Low GUV Yield	Incomplete solvent removal.	Increase vacuum drying time to >2 hours.
Poor ITO slide cleanliness.	Use plasma cleaner or rigorous cleaning protocol (e.g., sonication in ethanol/alkali).	
Incorrect AC field parameters.	Optimize voltage and frequency (1-5 V, 5-15 Hz is a good starting range).	
No Phase Separation	Lipid composition does not support phase separation at the observation temperature.	Verify lipid mixture and ratios. Ensure slow cooling after formation.
GUV formation temperature was too low.	Ensure electroformation is carried out above the highest T_m of the lipid components. [6]	
Uniformly Fluorescent GUVs	Lipid mixture forms a single, uniform phase (e.g., all Ld).	This is an expected result for non-phase-separating compositions (e.g., pure DOPC).
Vesicles Rupture on Slide	Glass surface is not inert.	Passivate slides/coverslips with a solution of bovine serum albumin (BSA) or casein.

Conclusion

NBD-DHPE is a reliable and effective fluorescent probe for the visualization of liquid-disordered domains in phase-separated model membranes. Its preferential partitioning provides clear, high-contrast images, enabling researchers to study the morphology, dynamics, and biophysical properties of lipid domains. By following the detailed protocols and understanding the underlying principles outlined in this note, scientists can confidently employ this tool to advance their research in membrane biophysics and cell biology.

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